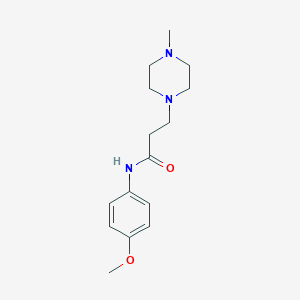![molecular formula C20H19N3O3 B248864 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248864.png)
4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as PVT1, is a compound that has recently gained attention in scientific research due to its potential therapeutic applications. PVT1 is a pyrazolopyridine derivative that has been shown to have promising results in various pre-clinical studies.
Aplicaciones Científicas De Investigación
4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in breast cancer cells. 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques. Additionally, 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been studied for its potential use in treating inflammation and pain.
Mecanismo De Acción
The mechanism of action of 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is not fully understood. However, it has been shown to inhibit the activity of the enzyme GSK-3β, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has also been shown to inhibit the activity of the protein kinase CK1α, which is involved in the regulation of circadian rhythms.
Biochemical and Physiological Effects:
4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells. 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has also been shown to inhibit the formation of beta-amyloid plaques in Alzheimer's disease models. Additionally, 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in lab experiments include its high purity and the availability of a reliable synthesis method. However, the limitations of using 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are many future directions for the study of 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. One potential direction is to further investigate its anti-cancer properties and potential use in breast cancer treatment. Another potential direction is to investigate its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in humans.
Métodos De Síntesis
The synthesis of 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves a series of reactions starting from 2,5-dimethoxybenzaldehyde and phenylhydrazine. The final step involves the condensation of the intermediate with 3-oxo-3-phenylpropanenitrile. The yield of this synthesis method is around 60%, and the purity of the compound can be achieved through recrystallization.
Propiedades
Nombre del producto |
4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one |
|---|---|
Fórmula molecular |
C20H19N3O3 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
4-(2,5-dimethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H19N3O3/c1-25-13-8-9-16(26-2)14(10-13)15-11-17(24)21-20-18(15)19(22-23-20)12-6-4-3-5-7-12/h3-10,15H,11H2,1-2H3,(H2,21,22,23,24) |
Clave InChI |
GSRAOCFBLPUDPV-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)




![3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol](/img/structure/B248791.png)

methanone](/img/structure/B248796.png)



![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)